molecular formula C8H7FN4O B6210613 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one CAS No. 1933574-06-1

5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B6210613
CAS No.: 1933574-06-1
M. Wt: 194.2
InChI Key:
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Description

5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a pyrazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Pyrimidine Ring Construction: The pyrimidine ring is often constructed through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

    Fluorination and Methylation: Introduction of the fluorine and methyl groups can be achieved through selective halogenation and alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Biological Studies: Used in studies to understand enzyme inhibition and receptor binding.

    Chemical Biology: Employed as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances its binding affinity and specificity, while the pyrazole and pyrimidine rings facilitate interactions with biological macromolecules. This compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one: Lacks the methyl group, which may affect its biological activity and binding properties.

    6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one: Lacks the fluorine atom, potentially reducing its binding affinity and specificity.

    5-chloro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one: Chlorine substitution instead of fluorine, which may alter its reactivity and biological activity.

Uniqueness

The presence of both fluorine and methyl groups in 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one makes it unique in terms of its chemical reactivity and biological activity. The fluorine atom enhances its binding interactions, while the methyl group can influence its pharmacokinetic properties.

Properties

CAS No.

1933574-06-1

Molecular Formula

C8H7FN4O

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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